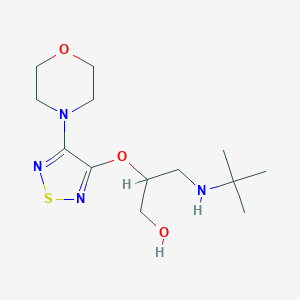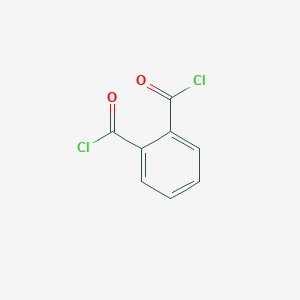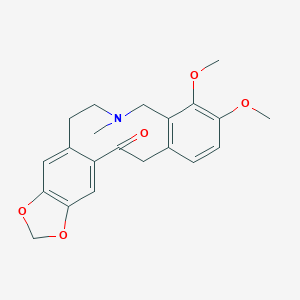
イソチモロール
概要
説明
Isotimolol is a synthetic compound with the chemical formula C₁₃H₂₄N₄O₃S and a molecular weight of 316.42 g/mol. It is an impurity of the beta-blocker medication timolol maleate. Isotimolol is primarily used as a reference standard for analytical method development and quality control during the production of timolol maleate.
科学的研究の応用
Isotimolol has diverse applications in scientific research, including:
Pharmacological Studies: It is used to study the pharmacological properties of beta-blockers and their potential therapeutic effects.
Analytical Method Development: Isotimolol serves as a reference standard for developing and validating analytical methods for timolol maleate.
Quality Control: It is used in quality control testing during the production of timolol maleate to ensure the purity and consistency of the final product.
Disease Models: Researchers use isotimolol to explore its role in various disease models, particularly in the context of cardiovascular diseases.
作用機序
Mode of Action
Isotimolol competes with adrenergic neurotransmitters for binding to its target receptors . By blocking these receptors, it reduces the effects of adrenergic neurotransmitters such as adrenaline and noradrenaline. This results in decreased heart rate (negative chronotropic effect) and reduced force of heart contractions (negative inotropic effect) .
Biochemical Pathways
It is known that the drug’s action leads to a decrease in sympathetic outflow, which in turn reduces blood pressure
Pharmacokinetics
Isotimolol is rapidly and almost completely absorbed following oral ingestion, with about 90% bioavailability . It is extensively metabolized in the liver, primarily via the CYP2D6 enzyme . The drug’s elimination half-life is between 2 to 2.7 hours, and this can be prolonged in cases of renal impairment . About 15% to 20% of the drug is excreted unchanged in the urine .
Action Environment
The efficacy and stability of Isotimolol can be influenced by various environmental factors. For example, abrupt withdrawal of the drug can lead to exacerbation of ischemic heart disease due to hypersensitivity to catecholamines . Therefore, it is recommended to gradually reduce the dosage over a period of one to two weeks when discontinuing the drug, particularly in patients with ischemic heart disease .
生化学分析
Biochemical Properties
Isotimolol, similar to Timolol , is believed to be a non-selective ß-adrenergic receptor antagonist It may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Based on its similarity to Timolol, it may influence cell function by blocking adrenergic receptors and decreasing sympathetic outflow This could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that Isotimolol interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is likely that Isotimolol interacts with various transporters or binding proteins, influencing its localization or accumulation within cells
Subcellular Localization
It is possible that Isotimolol is directed to specific compartments or organelles by targeting signals or post-translational modifications
準備方法
化学反応の分析
Isotimolol undergoes various chemical reactions, including:
Oxidation: The presence of a tertiary amine group suggests some susceptibility to oxidation under certain conditions.
Substitution: The functional groups present in isotimolol, such as the morpholino group and thiadiazole ring, can participate in substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and the reactions are typically carried out under controlled laboratory conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
特性
IUPAC Name |
3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMSPDKEMJALRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59697-06-2 | |
| Record name | Isotimolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTIMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OA8AMH50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isotimolol in the context of S-timolol maleate production?
A1: Isotimolol is identified as a potential impurity in S-timolol maleate production []. The presence of impurities like isotimolol, even in small amounts, can impact the efficacy and safety of the drug. The research emphasizes the importance of having sensitive analytical techniques to monitor and control these impurities during the manufacturing process of S-timolol maleate.
Q2: How does the developed LC method help in controlling isotimolol levels in S-timolol maleate?
A2: The study describes a validated liquid chromatography (LC) method utilizing a cellulose-based chiral stationary phase to effectively separate and simultaneously determine S-timolol maleate, its optical antipode (R-timolol), and related substances, including isotimolol []. This method allows for the accurate quantification of isotimolol, even at levels as low as 0.1%, ensuring the purity and quality of S-timolol maleate drug products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)


